3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. FIPI is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation.
Scientific Research Applications
Antifungal and Antibacterial Activities
Compounds related to the mentioned chemical structure have been reported to exhibit significant antifungal and antibacterial properties. For instance, quinazolinone derivatives have been studied for their antifungal activities against various fungal strains, showing promising results due to their structural features (Shivan & Holla, 2011). Additionally, novel derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antimicrobial and anti-inflammatory effects, revealing a potential for the development of new antimicrobial agents (Fathalla et al., 2008).
Antiprotozoal Activities
Research on dicationic 3,5-diphenylisoxazoles, which are structurally related to the specified compound, demonstrated significant antiprotozoal activities. These studies highlighted the potential of these compounds in treating diseases caused by protozoa such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, with certain derivatives showing superior activity compared to established drugs (Patrick et al., 2007).
Antitumor Activities
Quinazolin-4(3H)-ones and their derivatives have been explored for their antitumor properties. Studies involve the synthesis of novel quinazoline derivatives aimed at targeting specific cancer receptors, with some compounds exhibiting better antitumor activities than known drugs in certain cases. For example, research on novel quinazolin-4(3H)-one derivatives based on the HER_2 receptor showed promising results in in vitro antitumor activities against various cancer cell lines (Cai Zhi-qian, 2015).
Pharmaceutical Development
The structural modification of quinazolin-4(3H)-ones, including the introduction of furan and isoxazole units, plays a crucial role in the development of pharmaceuticals with enhanced activity and selectivity for various biological targets. This includes research on prazosin-related antagonists, where the role of piperazine and furan units was studied to understand their selectivity for α1-adrenoreceptor subtypes, leading to insights into the design of more selective and potent drugs (Bolognesi et al., 1998).
properties
IUPAC Name |
3-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-20-15-6-1-2-7-16(15)22-13-25(20)14-5-3-9-24(12-14)21(27)17-11-19(29-23-17)18-8-4-10-28-18/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIAGZMOGWCMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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